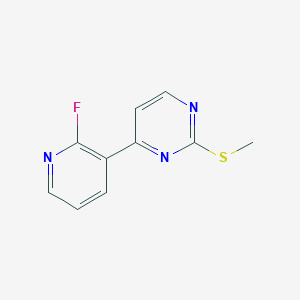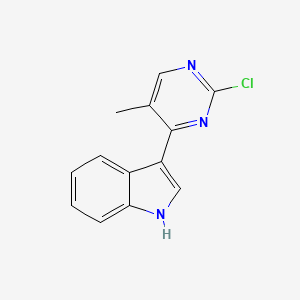
3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole
Vue d'ensemble
Description
3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole, also known as JNJ-47965567, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of indole derivatives and has shown promising results in preclinical studies for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It is also believed that 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole can induce apoptosis, which is a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole can induce various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and reduce the expression of certain genes that are involved in the development of cancer. Additionally, 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole has been shown to have anti-inflammatory and anti-oxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole in lab experiments is its potent anti-tumor activity. This compound has shown promising results in preclinical studies and can inhibit the growth of various cancer cells. However, one of the limitations of using this compound in lab experiments is its complex synthesis method, which can make it challenging to obtain large quantities of the product.
Orientations Futures
There are several future directions for the research and development of 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole. One of the most significant areas of research is in the field of oncology. Further studies are needed to determine the full mechanism of action of this compound and to identify its potential therapeutic applications for the treatment of various cancers. Additionally, future research can focus on the optimization of the synthesis method to make it more efficient and cost-effective. Finally, further studies are needed to determine the safety and toxicity of this compound in humans.
Applications De Recherche Scientifique
3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole has shown promising results in preclinical studies for the treatment of various diseases. One of the most significant applications of this compound is in the field of oncology. Studies have shown that 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole exhibits potent anti-tumor activity and can inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
3-(2-chloro-5-methylpyrimidin-4-yl)-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3/c1-8-6-16-13(14)17-12(8)10-7-15-11-5-3-2-4-9(10)11/h2-7,15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIYPYPQRUZYQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C2=CNC3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90728741 | |
| Record name | 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole | |
CAS RN |
945016-62-6 | |
| Record name | 3-(2-Chloro-5-methylpyrimidin-4-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90728741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


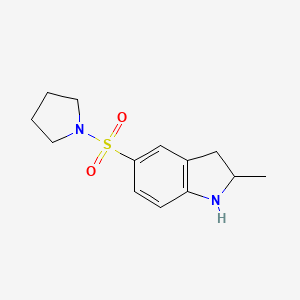


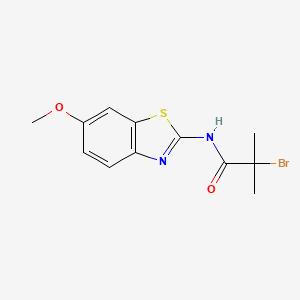
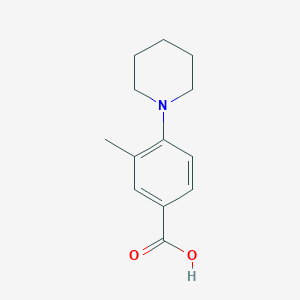

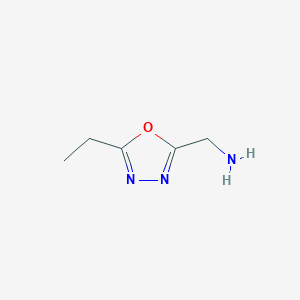
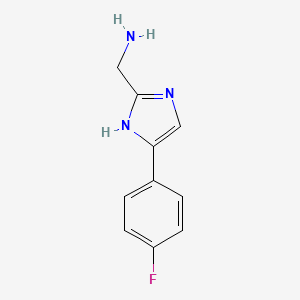
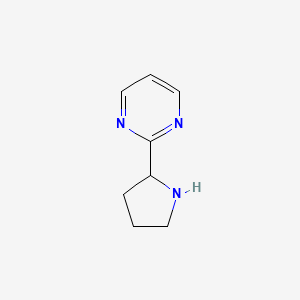
![{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methanamine](/img/structure/B3170657.png)

